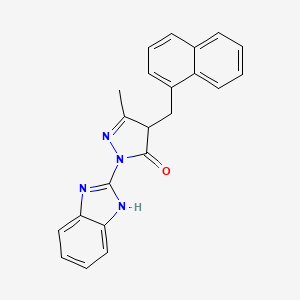![molecular formula C17H19ClN4OS B4227484 2-(benzylthio)-5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]pyrimidine](/img/structure/B4227484.png)
2-(benzylthio)-5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions, starting with 2,4,6-trichloropyrimidine as a common precursor. Compounds within this family are typically synthesized through the nucleophilic attack by amines, leading to a variety of substituted pyrimidines displaying diverse pharmacological profiles, including antiemetic and analgesic activities (Mattioda et al., 1975).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those similar to the target compound, has been extensively analyzed using techniques like X-ray diffraction. These studies reveal that the pyrimidine ring serves as a core structure, to which different substituents can be attached, affecting the molecule's physical and chemical properties (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, leading to a wide range of products with potential pharmacological applications. The nature of the substituents significantly influences their reactivity and the type of chemical reactions they can participate in (Al-Deeb et al., 2013).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. These properties are determined by the molecular structure and the nature of the substituents attached to the pyrimidine ring (Liu et al., 2012).
Chemical Properties Analysis
The chemical properties, including the acidity, basicity, and reactivity of pyrimidine derivatives, are influenced by the substituents on the pyrimidine ring. These properties are critical for understanding the compound's behavior in biological systems and its potential pharmacological effects (Sanad et al., 2021).
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical processes .
Result of Action
Pyrimidine derivatives are known to have a wide range of effects at the molecular and cellular level .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is similar to 4-(4-甲基哌嗪)苯胺, it may cause burns (R34) and require specific safety measures such as using large amounts of water for eye contact, seeking medical help in case of accidents or discomfort, and wearing appropriate protective clothing, gloves, and eye/face protection (S26, S45, S36/37/39) .
Propiedades
IUPAC Name |
(2-benzylsulfanyl-5-chloropyrimidin-4-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c1-21-7-9-22(10-8-21)16(23)15-14(18)11-19-17(20-15)24-12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUOWVODGPBBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4227403.png)

![N'-acetyl-2-chloro-N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4227411.png)
![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline hydrochloride](/img/structure/B4227412.png)
![3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B4227420.png)
![1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4227441.png)


![6-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,5-dimethylphenyl}-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4227458.png)
![7-(4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4227462.png)
![N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B4227466.png)
![dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate](/img/structure/B4227491.png)
![7-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4227492.png)
